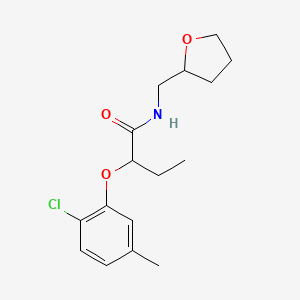
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies. TAK-659 has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide targets BTK, a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a key role in B-cell activation, proliferation, and survival. Upon binding to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. This compound inhibits BTK by binding to its active site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in both biochemical and cellular assays. It has also been shown to induce apoptosis in B-cell malignancies and inhibit B-cell proliferation. In addition, this compound has been shown to have minimal off-target effects, suggesting its specificity for BTK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has several advantages for lab experiments, including its high potency, specificity, and low off-target effects. However, its limitations include its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide research, including:
1. Combination therapy: this compound may have synergistic effects when combined with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Biomarkers predictive of response to this compound may help identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to this compound may help develop strategies to overcome resistance and improve treatment outcomes.
4. Clinical trial design: Optimizing clinical trial design may help maximize the therapeutic potential of this compound and improve patient outcomes.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has therapeutic potential in various B-cell malignancies. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and future research directions include combination therapy, biomarker identification, resistance mechanisms, and clinical trial design.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide has been extensively studied for its therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Preclinical studies have shown that this compound inhibits BTK signaling and induces apoptosis in B-cell malignancies. Clinical trials have also demonstrated promising results, with this compound showing efficacy in patients with relapsed or refractory B-cell malignancies.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(oxolan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-3-14(16(19)18-10-12-5-4-8-20-12)21-15-9-11(2)6-7-13(15)17/h6-7,9,12,14H,3-5,8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNGBNNFZBVQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}thiourea](/img/structure/B4689472.png)
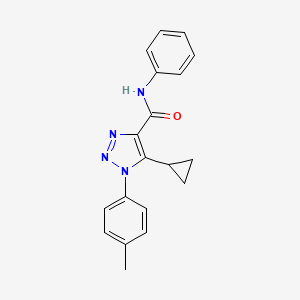
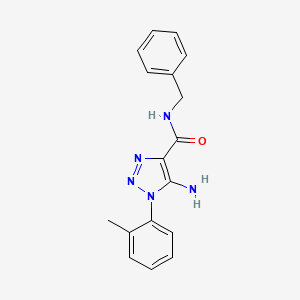
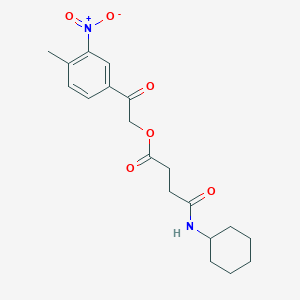

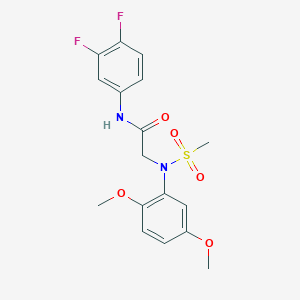
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4689504.png)
![4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B4689512.png)
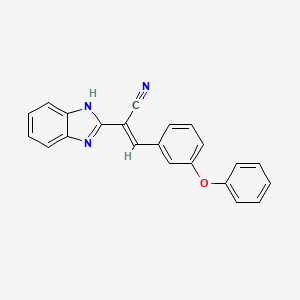
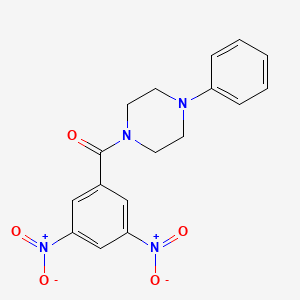
![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B4689535.png)
![2-(2-bromo-4-{[(3-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4689548.png)
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4689549.png)
![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4689550.png)